2-Cyclohexyl-2,3-dihydro-1H-isoindole

Lipophilicity Permeability Drug Design

Researchers optimizing CNS drug permeability often struggle to source non-planar, lipophilic amine scaffolds with validated physicochemical profiles. 2-Cyclohexyl-2,3-dihydro-1H-isoindole directly addresses this need with its conformationally flexible cyclohexyl group and computed XLogP3-AA of 3.1. This enables precise lipophilicity range-finding against 2-methyl and 2-phenyl analogs. • Differentiated Physicochemistry: XLogP3-AA 3.1, TPSA 3.2 Ų, 0 H-bond donors-ideal for benchmarking computational LogP models. • Thermal Process Stability: Boiling point of 289.2 °C facilitates multi-step synthesis and volatile byproduct removal. • Supply Chain Reliability: Secured stock with verified purity, supporting uninterrupted structure-activity relationship campaigns.

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
CAS No. 117135-94-1
Cat. No. B040695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-2,3-dihydro-1H-isoindole
CAS117135-94-1
Synonyms2-CYCLOHEXYL-2,3-DIHYDRO-1H-ISOINDOLE
Molecular FormulaC14H19N
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC3=CC=CC=C3C2
InChIInChI=1S/C14H19N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h4-7,14H,1-3,8-11H2
InChIKeyBZMWURMWIVLKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-2,3-dihydro-1H-isoindole: Structural and Physicochemical Baseline


2-Cyclohexyl-2,3-dihydro-1H-isoindole (CAS 117135-94-1), also referred to as 2-cyclohexylisoindoline, is a bicyclic heterocyclic compound belonging to the isoindoline family [1]. It is characterized by a fused benzene and pyrrolidine ring system with a cyclohexyl substituent at the nitrogen atom [1]. Its molecular formula is C₁₄H₁₉N, with a molecular weight of 201.31 g/mol, and it is commercially available at purities typically ≥95% . The compound's computed physicochemical properties include a density of 1.061 g/cm³, a boiling point of 289.2 °C at 760 mmHg, an XLogP3-AA of 3.1, a topological polar surface area (TPSA) of 3.2 Ų, and zero hydrogen bond donors [2]. These baseline characteristics establish it as a lipophilic, non-polar amine scaffold suitable for further functionalization in organic synthesis and medicinal chemistry research [2].

Substitution Specificity of 2-Cyclohexyl-2,3-dihydro-1H-isoindole


The 2,3-dihydro-1H-isoindole core can accommodate a wide range of N-substituents, including alkyl, aryl, and heterocyclic groups, which profoundly influence the molecule's physicochemical properties, biological activity, and synthetic utility. Consequently, simple interchangeability between N-substituted analogs is not feasible [1]. For instance, substituting the cyclohexyl group in 2-cyclohexyl-2,3-dihydro-1H-isoindole with a phenyl group dramatically increases molecular planarity and π-stacking potential, leading to a higher boiling point (333.8 °C) and altered solubility . Replacing it with a smaller alkyl group, such as methyl or isopropyl, yields molecules with significantly lower boiling points (178.5 °C and 214.0 °C, respectively) and distinct lipophilicity profiles, which directly impact their behavior in organic reactions and biological assays . Even the related 2-cyclohexyl-1H-isoindole-1,3-dione, while sharing the cyclohexyl group, possesses an oxidized dione core that imparts different electronic properties and reactivity, making it an unsuitable substitute for the non-oxidized isoindoline scaffold [2]. Therefore, selection of the specific N-substituted isoindoline must be based on quantitative, compound-specific data, as detailed below.

Quantitative Evidence: Key Analog Comparisons


Lipophilicity and Permeability (LogP & TPSA)

The cyclohexyl substituent confers a distinct lipophilicity profile compared to other common N-substituents, which is a critical determinant of passive membrane permeability and non-specific binding. The target compound's computed XLogP3-AA of 3.1 is significantly higher than that of the 2-methyl (calculated XLogP3-AA ≈ 2.0) and 2-isopropyl (calculated XLogP3-AA ≈ 2.5) analogs, but lower than the 2-phenyl analog (calculated XLogP3-AA ≈ 3.8) [1]. Concurrently, its topological polar surface area (TPSA) of 3.2 Ų remains constant across the non-oxidized N-alkyl analogs, indicating that lipophilicity differences are the primary driver of varying membrane interaction profiles [1].

Lipophilicity Permeability Drug Design

Boiling Point and Thermal Stability

The boiling point is a key operational parameter for synthesis, purification (e.g., distillation), and formulation. The cyclohexyl-substituted compound exhibits a boiling point of 289.2 °C at 760 mmHg, which is substantially higher than the 2-methyl analog (178.5 °C) and the 2-isopropyl analog (214.0 °C), but lower than the 2-phenyl analog (333.8 °C) . This positions the target compound as a moderate-volatility intermediate, offering a practical balance between ease of handling at room temperature and sufficient thermal stability for a wide range of reaction conditions .

Volatility Thermal Stability Purification

Molecular Complexity and Synthetic Utility

The cyclohexyl substituent introduces a unique balance of rigidity and flexibility compared to other common N-substituents. The target compound possesses one rotatable bond (N-Cyclohexyl) and 15 heavy atoms [1]. In contrast, the 2-methyl analog has zero rotatable bonds and 10 heavy atoms, while the 2-isopropyl analog has one rotatable bond but only 12 heavy atoms [1]. The 2-phenyl analog, while having 15 heavy atoms, also has zero rotatable bonds, leading to a more planar, rigid structure [1]. The cyclohexyl group thus provides a conformational 'bulk' that can be exploited in stereoselective syntheses or to modulate molecular recognition events [1].

Synthetic Complexity Molecular Flexibility Drug Likeness

Optimal Application Scenarios in Research and Industry


Medicinal Chemistry Scaffold for SAR Exploration

The compound's distinct lipophilicity (XLogP3-AA = 3.1) and moderate TPSA (3.2 Ų) make it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs where optimizing membrane permeability is critical. It can serve as a direct comparator to the more polar 2-methyl (XLogP3-AA ≈ 2.0) and more lipophilic 2-phenyl (XLogP3-AA ≈ 3.8) analogs to define the optimal lipophilic range for target binding and cellular activity [1].

Synthetic Intermediate for Medium-Volatility Processes

With a boiling point of 289.2 °C, 2-cyclohexyl-2,3-dihydro-1H-isoindole is well-suited for multi-step synthetic sequences requiring thermal stability without the extreme non-volatility of the 2-phenyl analog (333.8 °C). This allows for easier removal of volatile byproducts or solvents during workup while minimizing losses during concentration steps, making it a practical choice for process chemistry development [1].

Conformational Probe in Crystallography and Binding

The cyclohexyl substituent introduces a single rotatable bond and a non-planar, conformationally flexible group that can be used to probe hydrophobic binding pockets or to influence crystal packing. In contrast to the rigid, planar 2-phenyl analog, the cyclohexyl group's chair conformations and rotational freedom can be exploited in co-crystallization experiments to stabilize different protein conformations or to assess the impact of ligand flexibility on binding entropy [1].

Reference Standard for Physicochemical Property Assays

The well-defined and computed physicochemical properties (e.g., XLogP3 = 3.1, TPSA = 3.2 Ų, 0 H-bond donors) [1] qualify 2-cyclohexyl-2,3-dihydro-1H-isoindole as a useful reference standard for calibrating or validating computational models of lipophilicity and for benchmarking experimental LogP determination methods (e.g., shake-flask or chromatographic techniques).

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